molecular formula C8H11ClN2O2 B2857717 2-[4-Chloro-1-(methylethyl)pyrazol-5-yl]acetic acid CAS No. 1328640-55-6

2-[4-Chloro-1-(methylethyl)pyrazol-5-yl]acetic acid

Cat. No. B2857717
CAS RN: 1328640-55-6
M. Wt: 202.64
InChI Key: VVPMQGACWXCTSK-UHFFFAOYSA-N
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Description

The compound “2-[4-Chloro-1-(methylethyl)pyrazol-5-yl]acetic acid” is a pyrazole derivative. Pyrazoles are a class of N-heterocycles that have been found to be versatile synthetic intermediates in the preparation of various chemicals in biological, physical-chemical, material science, and industrial fields . They are known for their applicability and versatility .


Synthesis Analysis

Pyrazole derivatives can be synthesized using a variety of methods. One common method involves the use of 5-amino-pyrazoles as synthetic building blocks. These compounds can be used to construct diverse heterocyclic or fused heterocyclic scaffolds . The synthesis often involves conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “2-[4-Chloro-1-(methylethyl)pyrazol-5-yl]acetic acid”, is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, compounds were successfully used in the one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles; they carried out a sequential Sonogashira cross-coupling, desilylation, and a copper(I)-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with high overall yields .

Future Directions

The future directions for research on “2-[4-Chloro-1-(methylethyl)pyrazol-5-yl]acetic acid” and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications, especially in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name

2-(4-chloro-2-propan-2-ylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-5(2)11-7(3-8(12)13)6(9)4-10-11/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPMQGACWXCTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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